molecular formula C14H15NOS B1261796 2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one

2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one

Cat. No. B1261796
M. Wt: 245.34 g/mol
InChI Key: OADPHFIKCARYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one is a benzothiazine.

Scientific Research Applications

Photochemical Synthesis

Research by Ueno et al. (1981) focused on the photochemical synthesis of 4-acyl-1,2-dimethyl-3H-phenothiazin-3-ones, prepared through the reaction of 1,2-dimethyl-3H-phenothiazin-3-one with aldehydes. This study highlights the compound's utility in synthesizing new compounds with potential applications in chemical synthesis and material science (Ueno et al., 1981).

Molecular Design and Pharmacological Evaluation

Grol et al. (1982) conducted a study on the synthesis and pharmacological evaluation of phenothiazine analogues. This research explored the molecular structure and pharmacological properties of these compounds, which can have implications in the field of drug design and neurochemical research (Grol et al., 1982).

Mechanofluorochromic Properties

Xing and Jia (2021) investigated phenothiazine-based boron difluoride complexes, demonstrating their reversible mechanofluorochromic properties. These properties are significant for developing new materials with potential applications in sensors and display technologies (Xing & Jia, 2021).

Computational and Spectroscopic Analysis

Minitha et al. (2011) conducted a study involving FT-IR, FT-Raman, and computational analysis of 1H-2,2-dimethyl-3H-phenothiazin-4[10H]-one. This research provides insights into the vibrational properties and molecular structure of the compound, which is crucial for understanding its chemical behavior and potential applications in material science (Minitha et al., 2011).

Synthesis Techniques

Dabholkar and Ansari (2010) explored ultrasound-accelerated synthesis techniques involving phenothiazin-4-one derivatives. Such research is fundamental in developing more efficient and eco-friendly synthesis methods in chemical manufacturing (Dabholkar & Ansari, 2010).

Electrochemical Applications

Sarvestani and Ahmadi (2018) evaluated the performance of 2,3-dihydro-1H-phenothiazine-4(5aH)-one as an ionophore in cation selective electrodes. This study is crucial for the development of selective sensors and electrochemical devices (Sarvestani & Ahmadi, 2018).

properties

Product Name

2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one

InChI

InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,13H,7-8H2,1-2H3

InChI Key

OADPHFIKCARYPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3SC2C(=O)C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,2-dimethyl-3,4a-dihydro-1H-phenothiazin-4-one

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